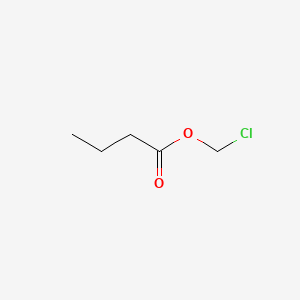







|
REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:3][C:4]([CH3:23])=[C:5]([CH2:19]C(O)=O)[CH:6]([C:11]2[CH:16]=[CH:15][CH:14]=[C:13]([Cl:17])[C:12]=2[Cl:18])[C:7]=1[C:8]([OH:10])=[O:9].[C:24](=O)(O)[O-:25].[Na+].[C:29]([O:34][CH2:35]Cl)(=[O:33])[CH2:30][CH2:31][CH3:32].CN(C=[O:41])C>>[Cl:18][C:12]1[C:13]([Cl:17])=[CH:14][CH:15]=[CH:16][C:11]=1[CH:6]1[C:5]([C:19]([O:25][CH3:24])=[O:41])=[C:4]([CH3:23])[NH:3][C:2]([CH3:1])=[C:7]1[C:8]([O:10][CH2:35][O:34][C:29](=[O:33])[CH2:30][CH2:31][CH3:32])=[O:9] |f:1.2|
|


|
Name
|
1,4-dihydro-2,6-dimethyl-4-(2',3'-dichorophenyl)-5-carboxymethyl-3-pyridinecarboxylic acid
|
|
Quantity
|
2.62 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1NC(=C(C(C1C(=O)O)C1=C(C(=CC=C1)Cl)Cl)CC(=O)O)C
|
|
Name
|
|
|
Quantity
|
1.26 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
|
Name
|
|
|
Quantity
|
130 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
1.53 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)(=O)OCCl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
FILTRATION
|
|
Details
|
Workup by filtration
|
|
Type
|
CUSTOM
|
|
Details
|
followed by evaporation of solvent
|
|
Type
|
CUSTOM
|
|
Details
|
The crude residue was chromatographed on silica gel with 45% ethyl acetate in isooctane
|
|
Type
|
CUSTOM
|
|
Details
|
Recrystallization from diisopropylether
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C=CC=C1Cl)C1C(=C(NC(=C1C(=O)OC)C)C)C(=O)OCOC(CCC)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.2 g | |
| YIELD: PERCENTYIELD | 66% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |







|
REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:3][C:4]([CH3:23])=[C:5]([CH2:19]C(O)=O)[CH:6]([C:11]2[CH:16]=[CH:15][CH:14]=[C:13]([Cl:17])[C:12]=2[Cl:18])[C:7]=1[C:8]([OH:10])=[O:9].[C:24](=O)(O)[O-:25].[Na+].[C:29]([O:34][CH2:35]Cl)(=[O:33])[CH2:30][CH2:31][CH3:32].CN(C=[O:41])C>>[Cl:18][C:12]1[C:13]([Cl:17])=[CH:14][CH:15]=[CH:16][C:11]=1[CH:6]1[C:5]([C:19]([O:25][CH3:24])=[O:41])=[C:4]([CH3:23])[NH:3][C:2]([CH3:1])=[C:7]1[C:8]([O:10][CH2:35][O:34][C:29](=[O:33])[CH2:30][CH2:31][CH3:32])=[O:9] |f:1.2|
|


|
Name
|
1,4-dihydro-2,6-dimethyl-4-(2',3'-dichorophenyl)-5-carboxymethyl-3-pyridinecarboxylic acid
|
|
Quantity
|
2.62 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1NC(=C(C(C1C(=O)O)C1=C(C(=CC=C1)Cl)Cl)CC(=O)O)C
|
|
Name
|
|
|
Quantity
|
1.26 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
|
Name
|
|
|
Quantity
|
130 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
1.53 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)(=O)OCCl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
FILTRATION
|
|
Details
|
Workup by filtration
|
|
Type
|
CUSTOM
|
|
Details
|
followed by evaporation of solvent
|
|
Type
|
CUSTOM
|
|
Details
|
The crude residue was chromatographed on silica gel with 45% ethyl acetate in isooctane
|
|
Type
|
CUSTOM
|
|
Details
|
Recrystallization from diisopropylether
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C=CC=C1Cl)C1C(=C(NC(=C1C(=O)OC)C)C)C(=O)OCOC(CCC)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.2 g | |
| YIELD: PERCENTYIELD | 66% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |







|
REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:3][C:4]([CH3:23])=[C:5]([CH2:19]C(O)=O)[CH:6]([C:11]2[CH:16]=[CH:15][CH:14]=[C:13]([Cl:17])[C:12]=2[Cl:18])[C:7]=1[C:8]([OH:10])=[O:9].[C:24](=O)(O)[O-:25].[Na+].[C:29]([O:34][CH2:35]Cl)(=[O:33])[CH2:30][CH2:31][CH3:32].CN(C=[O:41])C>>[Cl:18][C:12]1[C:13]([Cl:17])=[CH:14][CH:15]=[CH:16][C:11]=1[CH:6]1[C:5]([C:19]([O:25][CH3:24])=[O:41])=[C:4]([CH3:23])[NH:3][C:2]([CH3:1])=[C:7]1[C:8]([O:10][CH2:35][O:34][C:29](=[O:33])[CH2:30][CH2:31][CH3:32])=[O:9] |f:1.2|
|


|
Name
|
1,4-dihydro-2,6-dimethyl-4-(2',3'-dichorophenyl)-5-carboxymethyl-3-pyridinecarboxylic acid
|
|
Quantity
|
2.62 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1NC(=C(C(C1C(=O)O)C1=C(C(=CC=C1)Cl)Cl)CC(=O)O)C
|
|
Name
|
|
|
Quantity
|
1.26 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
|
Name
|
|
|
Quantity
|
130 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
1.53 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)(=O)OCCl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
FILTRATION
|
|
Details
|
Workup by filtration
|
|
Type
|
CUSTOM
|
|
Details
|
followed by evaporation of solvent
|
|
Type
|
CUSTOM
|
|
Details
|
The crude residue was chromatographed on silica gel with 45% ethyl acetate in isooctane
|
|
Type
|
CUSTOM
|
|
Details
|
Recrystallization from diisopropylether
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C=CC=C1Cl)C1C(=C(NC(=C1C(=O)OC)C)C)C(=O)OCOC(CCC)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.2 g | |
| YIELD: PERCENTYIELD | 66% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |